セフェピム, E-
説明
Cefepime is a fourth-generation cephalosporin antibiotic, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections . Cefepime is particularly effective against multi-resistant microorganisms like Pseudomonas aeruginosa .
科学的研究の応用
Cefepime has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactamase inhibition and resistance mechanisms.
Biology: Employed in studies investigating bacterial cell wall synthesis and antibiotic resistance.
Medicine: Extensively used in clinical trials to evaluate its efficacy against multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
作用機序
Target of Action
Cefepime, also known as Anti-cefepime, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins are crucial enzymes involved in the final stages of peptidoglycan layer synthesis, which is a major component of bacterial cell walls .
Mode of Action
Cefepime disrupts bacterial cell walls by binding to and inhibiting the activity of these penicillin-binding proteins . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . As a result, the bacterial cell wall weakens, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Cefepime is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefepime prevents the proper formation of the peptidoglycan layer in the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .
Pharmacokinetics
Cefepime exhibits linear pharmacokinetic behavior and low plasma protein binding, which ranges from 16% to 19% . It is widely distributed in body tissues and fluids . Cefepime is mainly eliminated by the kidneys through glomerular filtration, with more than 80% of the drug being unchanged in subjects with normal kidney function . The elimination half-life of Cefepime is approximately 2 hours .
Result of Action
The primary result of Cefepime’s action is the death of the bacterial cells. By inhibiting the penicillin-binding proteins and disrupting the cell wall synthesis, Cefepime causes the bacterial cells to lyse or break apart . This leads to the effective elimination of the bacterial infection.
Action Environment
The efficacy and stability of Cefepime can be influenced by various environmental factors. Renal dysfunction, excessive dosing, and preexisting brain injury have been identified as risk factors for Cefepime-induced neurotoxicity . Furthermore, elevated serum Cefepime concentrations can also contribute to neurotoxicity . Therefore, careful dosage adjustment and monitoring are necessary in patients with these risk factors to ensure the safe and effective use of Cefepime .
生化学分析
Cellular Effects
Cefepime, E- has profound effects on various types of cells and cellular processes. It is widely distributed in biological fluids and tissues . It influences cell function by disrupting the cell wall synthesis of bacteria, thereby inhibiting their growth .
Molecular Mechanism
The mechanism of action of Cefepime, E- involves its binding interactions with biomolecules and changes in gene expression. It binds to and inhibits PBPs, thereby disrupting the synthesis of the peptidoglycan layer of bacterial cell walls . This results in the formation of defective cell walls and cell death.
Temporal Effects in Laboratory Settings
Over time, the effects of Cefepime, E- can change in laboratory settings. It has been reported that Cefepime, E- induced dose-dependent and significant analgesic effect along the four hours of the experiment . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .
Dosage Effects in Animal Models
The effects of Cefepime, E- vary with different dosages in animal models. A study showed that Cefepime, E- at different therapeutic doses exhibited significant analgesic and antipyretic potentials .
Metabolic Pathways
Cefepime, E- is involved in metabolic pathways where it interacts with enzymes or cofactors. Less than 1% of Cefepime, E- is metabolized in the liver . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours .
Transport and Distribution
Cefepime, E- is transported and distributed within cells and tissues. It is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the periplasmic space of bacteria where it interacts with PBPs to inhibit cell wall synthesis .
準備方法
Cefepime is synthesized through a semi-synthetic process. The key steps involve the acylation of the 7-aminocephalosporanic acid (7-ACA) nucleus with a side chain that includes a methoxyimino group and an aminothiazole ring . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods often employ large-scale fermentation processes to produce the 7-ACA nucleus, followed by chemical modification to introduce the desired side chains .
化学反応の分析
Cefepime undergoes various chemical reactions, including:
Oxidation: Cefepime can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically more stable derivatives of cefepime .
類似化合物との比較
Cefepime is often compared with other cephalosporins and β-lactam antibiotics such as:
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa but less stable against β-lactamases compared to cefepime.
Piperacillin/Tazobactam: A combination antibiotic that is effective against a broad range of bacteria but has a different mechanism of action involving β-lactamase inhibition
Cefepime’s unique stability against β-lactamases and its broad-spectrum activity make it a valuable antibiotic in treating severe and resistant infections .
特性
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFLCNVBZFFHBT-FKULVZFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164213 | |
Record name | Cefepime, E- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97164-57-3, 149261-27-8, 88040-23-7 | |
Record name | Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97164-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefepime, E- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefepime, E- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFEPIME, E- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is cefepime E-isomer typically quantified?
A1: High-performance liquid chromatography (HPLC) is a common method for quantifying cefepime E-isomer in cefepime preparations. [] This technique allows for the separation and detection of the E-isomer from other components, ensuring accurate content determination. []
Q2: What is the typical HPLC setup for analyzing cefepime E-isomer?
A2: A common setup involves a C18 column with a gradient elution system. [] The mobile phase typically consists of an ammonium phosphate monobasic solution and acetonitrile. [] This combination provides effective separation and detection of the E-isomer. []
Q3: Are there specific challenges in synthesizing cefepime E-isomer as a reference standard?
A3: Yes, obtaining a pure form of cefepime E-isomer for use as a reference standard in analytical methods can be challenging. [] This is likely due to the isomer's structural similarity to cefepime itself. Specialized synthetic approaches and purification techniques may be required. []
Q4: Does cefepime E-isomer possess any antibacterial activity?
A4: While cefepime E-isomer is present in cefepime preparations, it exhibits significantly less antibacterial activity compared to cefepime itself. [] This difference in activity highlights the importance of controlling the E-isomer content during cefepime manufacturing.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。